molecular formula C11H11N3O4 B8752346 4-(4-Nitrobenzoyl)piperazin-2-one

4-(4-Nitrobenzoyl)piperazin-2-one

Cat. No. B8752346
M. Wt: 249.22 g/mol
InChI Key: KMQGFHIJWMYRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrobenzoyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H11N3O4 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

4-(4-nitrobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H11N3O4/c15-10-7-13(6-5-12-10)11(16)8-1-3-9(4-2-8)14(17)18/h1-4H,5-7H2,(H,12,15)

InChI Key

KMQGFHIJWMYRCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

EDCI (0.394 gm, 2.05 mmol) and HOBT (0.276 gm, 2.05 mmol) were added to a stirred solution of the 4-nitrobenzoic acid (LX, 0.253 gm, 2.05 mmol) in anhydrous DMF. The temperature of the mixture was reduced to 0° C., at which time DIPEA (1.14 ml, 6.15 mmol) was added under nitrogen atmosphere and the resultant solution (or suspension) was stirred at room temperature for 30 min. 2-piperazinone (LIX, 2.05 mmol) was then added at 0° C. The reaction mixture was then brought to room temperature and stirred for 6 h. After completion of the reaction, the reaction mixture was diluted with water and extracted with ethyl acetate (3×25 ml). The organic layer was washed with water (3×10 ml), dried over anhydrous sodium sulfate, filtered and concentrated over the rotary evaporator to get the crude product. The crude product was purified by column chromatography (60-120 silica gel, ethyl acetate:hexane, 4:6) to afford pure product LXI (0.3 gm, 60%) as an off-white solid.
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0.394 g
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reactant
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0.276 g
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0.253 g
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1.14 mL
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reactant
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resultant solution
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0 (± 1) mol
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2.05 mmol
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